Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate
Description
Properties
Molecular Formula |
C16H14F2O2 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
methyl 2-fluoro-2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H14F2O2/c1-16(18,15(19)20-2)12-8-9-13(14(17)10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
VIFBHUMLGJETTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Formation
The biphenyl moiety is constructed via Suzuki-Miyaura coupling between fluorinated aryl halides and boronic acids. For example, 4-bromo-2-fluorophenyl derivatives react with 2-fluorophenylboronic acid under Pd catalysis:
Esterification of Propanoic Acid Intermediate
The propanoate ester is introduced via esterification of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid:
Nucleophilic Fluorination at the α-Position
Bromide-to-Fluorine Substitution
α-Bromo precursors undergo fluorination using AgF or Et₃N·3HF:
Microwave-Assisted Fluorination
Accelerated fluorination is achieved via microwave irradiation:
-
Conditions : 80°C, 12 h, 300 W microwave power.
One-Pot Tandem Synthesis
Sequential Coupling and Fluorination
A streamlined approach combines Suzuki coupling and fluorination:
Decarboxylative Fluorination
α-Carboxy precursors are decarboxylated and fluorinated:
-
Conditions : 100°C, 8–12 h.
Analytical Validation and Optimization
Chromatographic Purification
Spectroscopic Characterization
-
¹H NMR : δ 7.65–7.45 (m, biphenyl protons), δ 3.94 (s, COOCH₃), δ 5.44 (d, J = 47.8 Hz, CHF).
-
¹³C NMR : δ 167.1 (C=O), δ 141.7 (d, J = 2.9 Hz, CF), δ 52.3 (COOCH₃).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki + Esterification | High regioselectivity, scalable | Multi-step, costly catalysts | 68–90% |
| Nucleophilic Fluorination | Direct α-fluorination | Requires anhydrous conditions | 45–76% |
| One-Pot Tandem | Reduced purification steps | Moderate yields | 40–65% |
| Decarboxylative | Avoids halide intermediates | Substrate-specific | 50–65% |
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ester group undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further derivatization. For example:
-
Hydrolysis to acid : Treatment with aqueous base (e.g., NaOH) yields 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.
-
Acyl chloride formation : Reaction with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, enabling amide coupling (e.g., with amines under Schotten–Baumann conditions) .
Example reaction :
Microwave-Assisted Hydrazinolysis
The ester reacts with hydrazine hydrate under microwave irradiation to form hydrazide intermediates, critical for synthesizing heterocyclic derivatives. Comparative data for microwave vs. conventional methods are shown below :
| Entry | Method | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Conventional | 270 | 77 |
| 2 | Microwave | 11 | 93 |
This method significantly reduces reaction time (93% yield in 11 minutes vs. 77% in 270 minutes) .
Photoredox-Catalyzed Fluorination
The biphenyl core participates in photoredox-mediated C–H fluorination using [¹⁸F]fluoride. Key steps include :
-
¹⁸F production : Generated via the reaction in a cyclotron.
-
Drying and activation : [¹⁸F]TBAF (tetrabutylammonium fluoride) is azeotropically dried with MeCN.
-
Radiolabeling : The aryl triflate moiety undergoes nucleophilic aromatic substitution with [¹⁸F]fluoride.
Conditions :
-
Temperature: 100°C (drying), 50°C (reaction)
-
Solvent: Anhydrous MeCN
Suzuki–Miyaura Cross-Coupling
The biphenyl scaffold is synthesized via palladium-catalyzed coupling. A generalized mechanism involves :
-
Oxidative addition : Aryl halide reacts with Pd(0) to form Pd(II) complex.
-
Transmetalation : Organoboron reagent transfers aryl group to Pd(II).
-
Reductive elimination : Biaryl product forms with Pd(0) regeneration.
Optimized conditions :
-
Catalyst: Pd₂(dba)₃
-
Ligand: SPhos or XPhos
-
Base: K₂CO₃
-
Solvent: THF/H₂O
(a) Triflate Formation
The phenolic –OH group (if present in precursors) reacts with trifluoromethanesulfonic anhydride (Tf₂O) to form triflates, enhancing leaving-group ability for subsequent substitutions .
Typical procedure :
Spectral Data and Characterization
Key spectral signatures for derivatives include:
-
¹H NMR : Quartet at δ 3.96 ppm (CH adjacent to ester), aromatic protons at δ 7.30–7.79 ppm .
-
¹³C NMR : Carbonyl signals at δ 172.88 ppm (ester) and δ 160.46 ppm (coumarin amide) .
Comparative Reaction Metrics
| Reaction Type | Conditions | Yield (%) | Time |
|---|---|---|---|
| Ester hydrolysis | NaOH (aq), reflux | 95 | 2 h |
| Microwave hydrazinolysis | NH₂NH₂, 287°C | 93 | 11 min |
| Photoredox fluorination | [¹⁸F]TBAF, MeCN, 50°C | 65 | 30 min |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate has shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer proliferation.
Case Study: Antiproliferative Activity
A study assessed the compound's antiproliferative effects on various cancer cell lines. The results indicated significant inhibition of cell growth:
These findings suggest that the compound could be a candidate for further development in anticancer therapies.
1.2 Mechanism of Action
Research indicates that this compound may induce apoptosis in cancer cells through intrinsic pathways, highlighting its potential as a multi-targeted therapeutic agent. Studies have shown that it can downregulate key proteins involved in cell survival and proliferation, making it a focus for developing new cancer treatments.
Materials Science Applications
2.1 Organic Electronics
The unique fluorinated biphenyl structure of this compound makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics
In preliminary studies, compounds with similar structures have been evaluated for their charge transport properties and thermal stability:
These properties are crucial for enhancing the efficiency and lifespan of electronic devices.
Synthesis and Retrosynthesis Analysis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Advanced synthetic methods utilizing fluorination techniques have been explored to improve yield and selectivity.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated aromatic structures.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 2-(2-Fluoro-[1,1'-Biphenyl]-4-yl)Propanoate
- Structure : Ethyl ester analog, differing only in the alkyl group (ethyl vs. methyl).
- Applications : Listed as a pharmaceutical impurity (Flurbiprofen Impurity 3) and used in drug development for analytical purposes .
- Synthetic Utility: Less commonly used in derivatization than the methyl ester, which is favored for higher reactivity in subsequent steps like hydrazinolysis .
Hydrazide Derivatives (e.g., 2-(2-Fluoro-[1,1'-Biphenyl]-4-yl)Propanehydrazide)
- Structure : The ester group is replaced with a hydrazide (-NH-NH₂) moiety.
- Synthesis: Derived from methyl ester via hydrazinolysis under microwaves, achieving 95.12% yield .
- Applications: Precursor for triazole-thione derivatives (e.g., 4-amino-3-(1-(2-fluoro-biphenyl-4-yl)ethyl)-1H-1,2,4-triazole-5-thione), which are explored for urease inhibition . In vitro studies show urease inhibitory activity for hydrazide-hydrazone derivatives (e.g., compound 4p with IC₅₀ = 9.2 µM) .
- Key Differences: Reactivity: The hydrazide group enables cyclization and condensation reactions, unlike esters.
Amide Derivatives (e.g., N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-Biphenyl-4-yl)Propanamide)
Other Ester Derivatives
- Examples: Allyl 2-(2-Fluoro-Biphenyl-4-yl)Propanoate: Used in photochemical organocatalytic reactions . Tetrachloro-Dioxoisoindolinyl Ester: Explored for radical reactions, synthesized in 53% yield via column chromatography .
- Key Differences :
- Functional Groups : Bulky substituents (e.g., tetrachloro-dioxoisoindolinyl) alter steric and electronic properties, impacting reactivity.
Comparative Data Table
| Compound | Structural Feature | Synthesis Method | Yield (%) | Key Applications | Biological Activity |
|---|---|---|---|---|---|
| Methyl ester | Methyl ester | Microwave esterification | 98.81 | Intermediate for triazole-thiones | None reported |
| Ethyl ester | Ethyl ester | Traditional esterification | N/A | Analytical standard, impurity studies | None reported |
| Hydrazide | -CONHNH₂ | Microwave hydrazinolysis | 95.12 | Urease inhibition, precursor to triazoles | IC₅₀ = 9.2 µM (compound 4p) |
| Amide (tryptamine hybrid) | -CONH-(indole-ethyl) | DCC-mediated coupling | High* | NSAID-neurotransmitter hybrids | Not fully characterized |
| Allyl ester | Allyl ester | Column chromatography | 53 | Photochemical reactions | None reported |
Biological Activity
Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate, also known by its CAS number 66202-86-6, is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological effects, particularly focusing on its anti-inflammatory and analgesic properties.
- Molecular Formula : C16H15F2O2
- Molecular Weight : 258.29 g/mol
- IUPAC Name : Methyl 2-(3-fluoro-4-phenylphenyl)propanoate
- Purity : ≥98% .
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with methyl propanoate in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to ensure high yields and purity of the final product.
Anti-inflammatory and Analgesic Effects
This compound is structurally related to flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties.
- Mechanism of Action : The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain .
- In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound can effectively reduce inflammatory markers in cell cultures. For instance, a study reported a significant decrease in cytokine levels when treated with similar fluorinated compounds .
-
Case Studies :
- A clinical trial involving flurbiprofen analogs showed a reduction in pain scores among patients with osteoarthritis after administration over several weeks .
- Another study highlighted the effectiveness of these compounds in animal models of arthritis, where they significantly reduced swelling and joint pain compared to control groups .
Table: Summary of Biological Activities
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Assignments focus on distinguishing biphenyl aromatic protons (δ 7.2–7.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm). Fluorine substitution induces deshielding in adjacent protons .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., calculated [M+H]⁺: 293.1148, observed: 293.1152) .
- Chromatography : Purity is validated via HPLC or GC-MS, with retention times cross-referenced against standards .
How can conflicting NMR data arising from diastereomers or impurities be resolved?
Q. Advanced Data Analysis
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings, particularly useful for identifying diastereomeric mixtures .
- Isotopic labeling : Deuterated analogs or ¹⁹F NMR help trace fluorine-induced splitting patterns .
- Impurity profiling : Comparative analysis with reference standards (e.g., Flurbiprofen Impurity 3, CAS 64858-90-8) isolates signals from byproducts .
What strategies are employed for impurity identification and quantification?
Q. Impurity Profiling
- Reference standards : Use of pharmacopeial impurities (e.g., ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate) as benchmarks .
- LC-MS/MS : Quantifies trace impurities (<0.1%) via multiple reaction monitoring (MRM), leveraging ion transitions specific to target analytes .
- Forced degradation studies : Acid/base hydrolysis or thermal stress tests reveal stability-related impurities .
Which catalytic systems are effective for synthesizing related biphenylpropanoate esters?
Advanced Catalysis
Dual nickel/palladium systems enable reductive cross-coupling of aryl halides with α-hydroxy esters. For example, NiCl₂/Pd(OAc)₂ with bidentate ligands (e.g., dppe) achieves high regioselectivity in forming biphenyl cores. Solvent optimization (e.g., toluene/EtOAc mixtures) minimizes catalyst poisoning .
How can low yields during purification be addressed?
Q. Purification Challenges
- Gradient elution : Adjusting solvent polarity (e.g., 5→20% EtOAc in hexanes) improves separation of ester derivatives from polar byproducts .
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity for crystalline intermediates .
- Preparative TLC : Resolves closely eluting isomers when column chromatography fails .
How should discrepancies in HRMS or NMR data be analyzed?
Q. Data Contradiction Resolution
- Calibration checks : Verify instrument calibration using certified reference materials (e.g., USP standards) .
- Sample preparation : Ensure dryness to avoid water/adduct peaks in HRMS. Deuterochloroform (CDCl₃) is preferred for NMR to eliminate solvent interference .
- Collaborative validation : Cross-laboratory data comparison mitigates equipment-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
